Cas no 850781-73-6 (3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide)

3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide 化学的及び物理的性質
名前と識別子
-
- 3(2H)-Quinazolinepropanamide, 1,4-dihydro-2,4-dioxo-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-
- 3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide
- 850781-73-6
-
- インチ: 1S/C21H21N3O3/c25-19(22-17-11-5-7-14-6-1-2-8-15(14)17)12-13-24-20(26)16-9-3-4-10-18(16)23-21(24)27/h1-4,6,8-10,17H,5,7,11-13H2,(H,22,25)(H,23,27)
- InChIKey: CTXWHHFUNYNFAI-UHFFFAOYSA-N
- ほほえんだ: N1C2=C(C=CC=C2)C(=O)N(CCC(NC2C3=C(C=CC=C3)CCC2)=O)C1=O
計算された属性
- せいみつぶんしりょう: 363.15829154g/mol
- どういたいしつりょう: 363.15829154g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 27
- 回転可能化学結合数: 4
- 複雑さ: 724
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 78.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
じっけんとくせい
- 密度みつど: 1.33±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 12.75±0.20(Predicted)
3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0921-6522-2μmol |
3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide |
850781-73-6 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0921-6522-3mg |
3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide |
850781-73-6 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0921-6522-10mg |
3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide |
850781-73-6 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0921-6522-5μmol |
3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide |
850781-73-6 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0921-6522-5mg |
3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide |
850781-73-6 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0921-6522-2mg |
3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide |
850781-73-6 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0921-6522-10μmol |
3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide |
850781-73-6 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0921-6522-1mg |
3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide |
850781-73-6 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0921-6522-4mg |
3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide |
850781-73-6 | 90%+ | 4mg |
$66.0 | 2023-05-17 |
3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide 関連文献
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
3. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
-
Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamideに関する追加情報
Introduction to 3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide (CAS No. 850781-73-6)
3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide, identified by its CAS number 850781-73-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes fused heterocyclic systems and amide functional groups. The presence of these structural motifs not only contributes to its unique chemical properties but also opens up a myriad of potential applications in drug discovery and development.
The tetrahydroquinazoline core in the molecular structure of this compound is particularly noteworthy. Tetrahydroquinazolines are known for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The 2,4-dioxo substituent further enhances the pharmacological potential by introducing electrophilic centers that can participate in various biochemical interactions. This structural feature is often exploited in the design of bioactive molecules to modulate enzyme activity and receptor binding.
Complementing the tetrahydroquinazoline scaffold is the tetrahydronaphthalene moiety. Naphthalene derivatives are widely recognized for their role in pharmaceuticals due to their stability and ability to engage in multiple binding interactions with biological targets. The N-(1,2,3,4-tetrahydronaphthalen-1-yl) part of the molecule adds another layer of complexity, potentially influencing both the solubility and bioavailability of the compound. This combination of structural elements makes 3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide a promising candidate for further investigation in medicinal chemistry.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with therapeutic potential. The tetrahydroquinazoline-tetrahydronaphthalene hybrid structure exemplifies the trend toward creating multifunctional molecules that can interact with multiple biological pathways simultaneously. Such compounds are particularly attractive for treating complex diseases that involve multiple dysregulated pathways.
One of the most compelling aspects of this compound is its potential as an inhibitor of key enzymes involved in cancer progression. Preliminary studies have suggested that derivatives of tetrahydroquinazolines can disrupt signaling pathways such as MAPK and PI3K/Akt by inhibiting enzymes like MEK and mTOR. The presence of the tetrahydronaphthalene moiety may enhance binding affinity to these targets by providing additional hydrogen bonding or hydrophobic interactions. This dual-action mechanism could make 3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide a potent candidate for further development into an anticancer therapeutic.
Beyond oncology applications, 3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide has shown promise in other therapeutic areas as well. For instance, tetrahydroquinazoline derivatives have been explored for their anti-inflammatory properties, particularly in conditions like rheumatoid arthritis where modulating inflammatory pathways is crucial. The amide group in the molecule could serve as a pharmacophore for interacting with inflammatory cytokines or enzymes such as COX and LOX.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps typically include cyclization reactions to form the heterocyclic cores followed by nucleophilic substitution or condensation reactions to introduce the amide linkage. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions may be employed to construct the complex fused ring system efficiently.
In terms of pharmacokinetic properties, 3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin - 3 - yl ) - N - ( 1 , 2 , 3 , 4 - tetrahydronaphthalen - 1 - yl ) propanamide exhibits moderate solubility in both water and organic solvents due to the balance between polar functional groups and hydrophobic aromatic rings. This profile suggests potential for oral administration if formulated appropriately. Additionally, metabolic stability studies indicate that the compound undergoes slow degradation under physiological conditions, which could prolong its bioavailability.
The development of this compound aligns with current trends in drug discovery toward rational design based on structureactivity relationships (SAR). By leveraging computational modeling techniques, researchers can predict how modifications to specific parts of the molecule will affect its biological activity. This approach has been instrumental in optimizing lead compounds like 3-(2,4-dioxo - 1,2,3,4 - tetrahydroquinazolin - 3 - yl ) - N - ( 1 , 2 , 3 , 4 - tetrahydronaphthalen - 1 - yl ) propanamide for improved efficacy and reduced toxicity.
As research progresses, additional derivatives of this class may emerge as valuable tools for studying biological mechanisms or as lead compounds for new therapeutics. The versatility of heterocyclic structures like those found in 850781 - 73 - 6 continues to inspire innovation across multiple disciplines within chemical biology and pharmaceutical science.
850781-73-6 (3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide) 関連製品
- 1804909-69-0(2-Bromo-4,5-difluorobenzodifluoride)
- 142-56-3(2-Hydroxypropyl Ricinoleate)
- 926198-81-4(4-[(2,6-dimethylmorpholin-4-yl)methyl]benzoic acid)
- 1904417-76-0(3-(1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione)
- 946318-12-3(3,4-dimethyl-N-{4-6-(4-methylpiperidin-1-yl)pyridazin-3-ylphenyl}benzene-1-sulfonamide)
- 2138248-48-1(3-(3-bromo-2-methylphenyl)-4-(difluoromethyl)-1-(propan-2-yl)-1H-pyrazole)
- 2227675-63-8((2R)-1-(3-ethoxy-4-methoxyphenyl)propan-2-ol)
- 1504671-30-0(1-(2-methylpentyl)-1H-1,2,3-triazol-4-amine)
- 356531-45-8(2-Chloro-N-(4-fluorobenzyl)aniline)
- 2680690-99-5(benzyl N-2-(6-fluoropyridin-2-yl)propylcarbamate)



